Phthalimide, N-(3-benzoylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalimide, N-(3-benzoylpropyl)-: is a derivative of phthalimide, an important class of biologically active N-heterocycles. Phthalimides are known for their diverse applications in pharmaceuticals, natural products, agrochemicals, polymers, and dyes
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalimides can be synthesized through various methods, including metal-catalyzed aminocarbonylation cyclizations of ortho-dihaloarenes or ortho-haloarenes, amidation of phthalic acid or anhydride by primary amines, and annulations involving maleimide . For Phthalimide, N-(3-benzoylpropyl)-, a common synthetic route involves the reaction of phthalimide with 3-benzoylpropylamine under appropriate conditions to form the desired product.
Industrial Production Methods: Industrial production of phthalimides often involves the use of continuous processes. For example, phthalimide can be synthesized from phthalic anhydride and ammonia in a vertical reaction tube process, where molten phthalic anhydride and excess ammonia react at elevated temperatures . Similar methods can be adapted for the production of Phthalimide, N-(3-benzoylpropyl)-, with specific adjustments to accommodate the benzoylpropyl group.
Chemical Reactions Analysis
Types of Reactions: Phthalimide, N-(3-benzoylpropyl)-, like other phthalimides, can undergo various chemical reactions, including:
Oxidation: Phthalimides can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert phthalimides to corresponding amines.
Substitution: N-alkylation and N-arylation reactions are common, where the nitrogen atom is substituted with alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) are typical reagents.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: N-alkyl or N-aryl phthalimides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Phthalimide, N-(3-benzoylpropyl)-, involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. For example, phthalimide derivatives have been shown to inhibit the activity of certain proteases and kinases, which are involved in various cellular processes .
Comparison with Similar Compounds
Phthalimide: The parent compound, known for its use in the Gabriel synthesis of primary amines.
N-alkylphthalimides: Similar compounds with alkyl groups attached to the nitrogen atom, used in organic synthesis.
N-arylphthalimides: Compounds with aryl groups attached to the nitrogen atom, also used in organic synthesis.
Uniqueness: Phthalimide, N-(3-benzoylpropyl)-, is unique due to the presence of the benzoylpropyl group, which can impart distinct chemical and biological properties compared to other phthalimide derivatives. This uniqueness can be leveraged in the development of new materials and pharmaceuticals with specific desired properties .
Biological Activity
Phthalimide derivatives, including N-(3-benzoylpropyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of N-(3-benzoylpropyl)phthalimide, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.
Overview of Phthalimide Derivatives
Phthalimides are a class of compounds characterized by a phthalimide moiety, which has been identified as a privileged scaffold in drug design. These compounds exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The structural versatility of phthalimides allows for the incorporation of various functional groups to enhance their pharmacological profiles.
Anticancer Activity
Recent studies have demonstrated that phthalimide derivatives exhibit significant anticancer properties. For instance, the compound N-(3-benzoylpropyl)- was evaluated for its antiproliferative effects against human liver cancer cells (HepG-2). In vitro assays indicated that this derivative showed promising results comparable to established chemotherapeutics such as vinblastine .
Case Study: Structure-Activity Relationship (SAR)
A structure-activity relationship (SAR) analysis was conducted to understand the influence of various substituents on the anticancer activity of phthalimide derivatives. The study revealed that modifications at the benzoyl group significantly enhanced cytotoxicity against HepG-2 cells. The most potent derivatives were those that maintained a balance between hydrophobic and hydrophilic characteristics, facilitating better cellular uptake and interaction with target proteins involved in cancer progression .
Antimicrobial Activity
Phthalimide derivatives have also been explored for their antimicrobial properties. A study reported that N-(3-benzoylpropyl)- exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were found to be comparable to those of clinically used antibiotics .
Table 1: Antimicrobial Activity of Phthalimide Derivatives
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
N-(3-benzoylpropyl)- | 8 | Staphylococcus aureus (MRSA) |
N-(3-benzoylpropyl)- | 16 | Escherichia coli |
N-(3-benzoylpropyl)- | 32 | Pseudomonas aeruginosa |
The study highlighted the potential of these compounds as lead candidates for developing new antimicrobial agents, particularly against resistant strains like MRSA and vancomycin-resistant Enterococcus (VRE) .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, phthalimide derivatives have shown anti-inflammatory effects. Research has indicated that N-(3-benzoylpropyl)- can inhibit inflammatory pathways in various experimental models. For example, it demonstrated significant antinociceptive activity in models of acute and chronic pain, suggesting its potential use in treating inflammatory disorders .
Mechanistic Insights
The anti-inflammatory mechanism of phthalimide derivatives is thought to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This action not only alleviates pain but also reduces inflammation at the cellular level .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between phthalimide derivatives and their biological targets. For instance, docking simulations revealed that N-(3-benzoylpropyl)- interacts favorably with key enzymes involved in cancer proliferation and inflammation, such as VEGFR-2 and topoisomerase II . These interactions are critical for understanding how structural modifications can enhance biological activity.
Properties
IUPAC Name |
2-(4-oxo-4-phenylbutyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-16(13-7-2-1-3-8-13)11-6-12-19-17(21)14-9-4-5-10-15(14)18(19)22/h1-5,7-10H,6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDLNCUEDXJSME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.